![molecular formula C19H19N7O2S B2362391 2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide CAS No. 2320685-40-1](/img/structure/B2362391.png)

2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

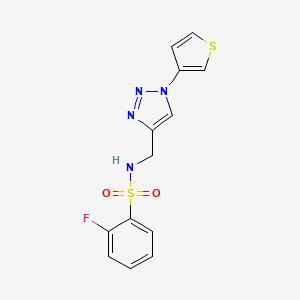

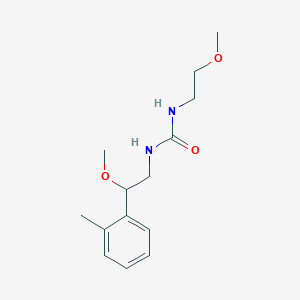

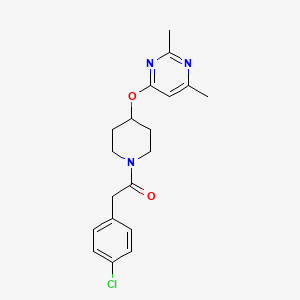

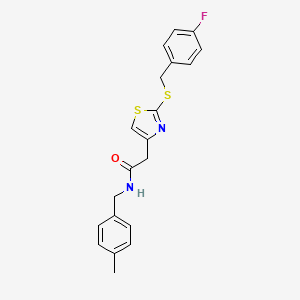

The compound is a white solid . It is a benzoxazole derivative, which is a class of compounds known for their wide spectrum of pharmacological activities .

Synthesis Analysis

The compound can be synthesized from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols . Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines are key intermediates in their synthesis .Molecular Structure Analysis

The compound’s molecular structure can be analyzed using various spectroscopic techniques. For instance, its FTIR spectrum shows peaks at 3361 (N–H str.), 3109 (C–H str., triazole ring), 2951 (C–H str., aliphatic), 1643 (C=O sym. str., amide), 1517, 1423 (C=C str., aromatic ring), cm −1 . Its 1H NMR and 13C NMR spectra provide further details about its structure .Chemical Reactions Analysis

The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 152–156 °C . Its molecular weight can be calculated from its high-resolution mass spectrometry (HRMS) data, with m/z calculated for C25H21N5OS2 [M+H]+: 472.1221 .科学的研究の応用

Antibacterial and Antibiofilm Activity

The compound has been synthesized and evaluated for its in vitro antibacterial activity against G+ve strains . It showed significant activity against B. subtilis, which is two times higher than that of ciprofloxacin . Additionally, it has been found to be an effective inhibitor of biofilm growth .

Anti-Inflammatory Agents

Benzoxazole derivatives, including the compound , have been synthesized and evaluated for their in vitro anti-inflammatory efficacy . They have shown good efficacy in membrane stabilization and proteinase inhibitory methods .

Anticancer Agents

Benzoxazole derivatives have been reported to serve as a powerful anticancer agent . They have been used in drug discovery programs for their potential anticancer properties .

Antiviral Agents

Benzoxazole derivatives have been reported to have antiviral properties . They have been used in the development of antiviral drugs .

Anti-Parkinsonian Agents

Benzoxazole derivatives have been reported to have anti-parkinsonian properties . They have been used in the development of drugs for the treatment of Parkinson’s disease .

Antioxidant Agents

Benzoxazole derivatives have been reported to have antioxidant properties . They have been used in the development of drugs with antioxidant properties .

Anti-Hypertensive Agents

Benzoxazole derivatives have been reported to have anti-hypertensive properties . They have been used in the development of drugs for the treatment of hypertension .

Anti-Alzheimer’s Agents

Benzoxazole derivatives have been reported to have anti-Alzheimer’s properties . They have been used in the development of drugs for the treatment of Alzheimer’s disease .

将来の方向性

作用機序

Target of Action

Similar benzoxazole and benzothiazole compounds have been found to interact with various biological receptors . They have been explored for a variety of therapeutic applications, making this scaffold an interesting moiety for designing new broad-spectrum pharmacophores .

Mode of Action

Benzoxazole and benzothiazole compounds, which share a similar structure, have been found to exhibit various biological properties such as antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities .

Biochemical Pathways

Similar compounds have been found to possess immense biological importance like antitubercular, anti-cancer, antiparasitic, antimicrobial, antileishmanial, antioxidant, anti-inflammatory, and anti-malarial activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may have a broad range of molecular and cellular effects .

特性

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O2S/c1-12-21-22-16-7-8-17(23-26(12)16)25-9-13(10-25)24(2)18(27)11-29-19-20-14-5-3-4-6-15(14)28-19/h3-8,13H,9-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTWGKCBGLYSSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)CSC4=NC5=CC=CC=C5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2362312.png)

![2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide](/img/structure/B2362314.png)

![1,3,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2362317.png)

![2-hydroxy-N-(2-hydroxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2362320.png)

![ethyl 5-amino-1-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2362323.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362326.png)